

physical and chemical properties of Biotin-hexanamide-(L-Thyroxine)

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Compound of Interest

Compound Name: *Biotin-hexanamide-(L-Thyroxine)*

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Technical Guide: Biotin-hexanamide-(L-Thyroxine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological interactions of **Biotin-hexanamide-(L-Thyroxine)**. This biotinylated derivative of L-Thyroxine serves as a valuable tool in hypothyroidism research and various bioanalytical applications.

Core Physical and Chemical Properties

Biotin-hexanamide-(L-Thyroxine) is a synthetic molecule combining the essential vitamin biotin with the thyroid hormone L-thyroxine via a hexanamide linker. This conjugation allows for the specific labeling and detection of thyroxine-binding molecules and the study of thyroid hormone interactions.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₃₆ I ₄ N ₄ O ₇ S	[1][2][3]
Molecular Weight	1116.32 g/mol	[1][2][3]
CAS Number	2278192-78-0	[1][2][3]
Appearance	White to off-white solid	[1]
Purity (by HPLC)	98.60%	[1]
Solubility	Soluble in DMSO (100 mg/mL with sonication) and DMF (25 mg/mL with sonication)	[2][4]
Storage Conditions	Store at 4°C, protect from light. For long-term storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.	[1][2]
UV Absorption Maximum (λ _{max})	Approximately 259 nm	[5]
Mass Spectrometry (Molecular Ion)	m/z 1116.3	[5]
¹ H NMR Spectroscopy	Aromatic proton signals appear in the 6.5-8.0 ppm region.	[5]

Experimental Protocols

While a specific, detailed synthesis protocol for **Biotin-hexanamide-(L-Thyroxine)** is not publicly available, a plausible methodology can be derived from established bioconjugation techniques for similar molecules. The following outlines a likely experimental approach for its synthesis, purification, and characterization.

Synthesis of Biotin-hexanamide-(L-Thyroxine)

The synthesis of a biotin-thyroxine conjugate generally involves the formation of a stable amide bond between the carboxyl group of a biotin derivative and an amine group on L-thyroxine, often utilizing a linker to improve solubility and bioavailability.[6][7] A common method is the N-acylation of an amino-functionalized biotin with an activated ester of L-thyroxine.[8]

Materials:

- Biotin-hexanoic acid N-hydroxysuccinimide ester (Biotin-NHS)
- L-Thyroxine
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether, anhydrous
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Activation of L-Thyroxine (if necessary):** While direct coupling to the amine of thyroxine is possible, a more controlled reaction may involve derivatizing thyroxine to introduce a more reactive amine or activating its carboxyl group. For this protocol, we will assume the direct coupling to the endogenous amine group of L-thyroxine.
- **Reaction Setup:** In a round-bottom flask under an inert atmosphere, dissolve L-Thyroxine in anhydrous DMF.
- **Addition of Base:** Add a slight molar excess of DIPEA to the solution to act as a base and facilitate the reaction.
- **Addition of Biotinylating Agent:** Slowly add a solution of Biotin-hexanoic acid N-hydroxysuccinimide ester dissolved in anhydrous DMF to the thyroxine solution. The reaction mixture is typically stirred at room temperature for several hours to overnight.

- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
- **Work-up and Precipitation:** Once the reaction is complete, the product is precipitated by adding the reaction mixture to a large volume of cold anhydrous diethyl ether. The precipitate is then collected by filtration or centrifugation.
- **Washing:** The crude product is washed several times with cold diethyl ether to remove unreacted starting materials and byproducts.
- **Drying:** The final product is dried under vacuum to yield **Biotin-hexanamide-(L-Thyroxine)** as a solid.

Purification Protocol

Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.

Instrumentation and Reagents:

- Preparative reverse-phase HPLC system with a C18 column
- Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
- Mobile phase B: Acetonitrile with 0.1% TFA
- Lyophilizer

Procedure:

- **Sample Preparation:** Dissolve the crude **Biotin-hexanamide-(L-Thyroxine)** in a minimal amount of a suitable solvent, such as DMSO or a mixture of the mobile phases.
- **HPLC Separation:** Inject the sample onto the preparative HPLC column. Elute the product using a gradient of mobile phase B (e.g., 20-80% over 30 minutes).

- **Fraction Collection:** Collect the fractions corresponding to the product peak, which can be identified by UV detection at a wavelength such as 259 nm.[5]
- **Purity Analysis:** Analyze the collected fractions for purity using analytical HPLC.
- **Lyophilization:** Pool the pure fractions and remove the solvent by lyophilization to obtain the final purified product as a powder.

Alternatively, for applications where the biotin tag is used for affinity binding, purification can be achieved using streptavidin-based affinity chromatography.[9][10][11]

Characterization Methods

The structure and purity of the synthesized **Biotin-hexanamide-(L-Thyroxine)** should be confirmed using various analytical techniques.

- **Mass Spectrometry (MS):** To confirm the molecular weight of the conjugate. The expected molecular ion peak would be around m/z 1116.3.[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure. Characteristic signals for the aromatic protons of the thyroxine moiety are expected between 6.5 and 8.0 ppm.[5]
- **Infrared (IR) Spectroscopy:** To identify the functional groups present in the molecule.
- **High-Performance Liquid Chromatography (HPLC):** To determine the purity of the final product. A purity of $\geq 98\%$ is generally expected for research-grade material.[1]

Biological Interactions and Signaling

Biotin-hexanamide-(L-Thyroxine) is designed to retain the biological activities of both biotin and L-thyroxine.

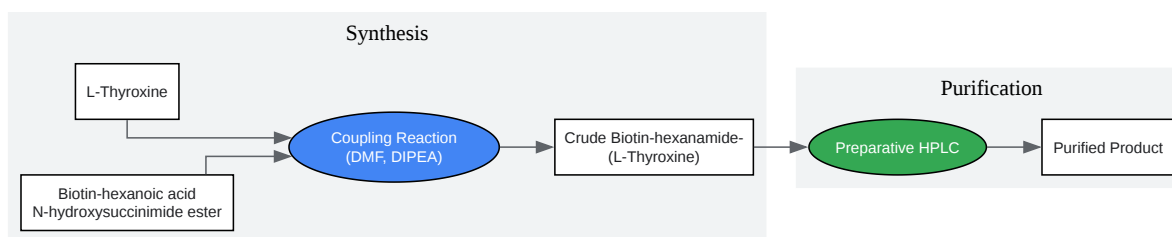
The biotin moiety allows for high-affinity binding to avidin and streptavidin, which is the basis for its use in various detection and purification systems.[7][8] The cellular uptake of biotin is a carrier-mediated process.[12]

The L-thyroxine moiety is expected to interact with thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[13] L-thyroxine (T4) is a prohormone that can be converted to the more active triiodothyronine (T3) in cells.[14] The binding of thyroxine to its transport proteins and receptors is a key step in thyroid hormone signaling.[7][8]

It is important to note that biotin can interfere with certain immunoassays that use biotin-streptavidin technology for measuring thyroid hormones, potentially leading to erroneous results.[15]

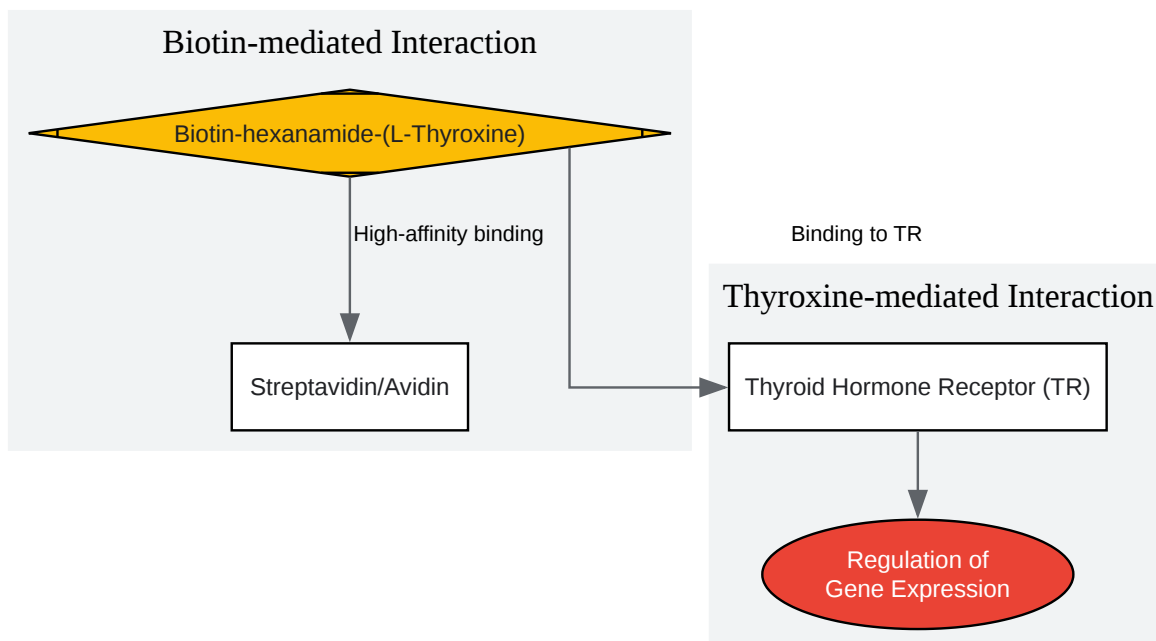
Visualizing Synthesis and Biological Interaction

The following diagrams illustrate the general workflow for the synthesis of a biotin-thyroxine conjugate and its subsequent interaction with binding partners.



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Caption: General workflow for the synthesis and purification of **Biotin-hexanamide-(L-Thyroxine)**.



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Caption: Dual functionality of **Biotin-hexanamide-(L-Thyroxine)** in biological systems.

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